![molecular formula C16H16O2 B13955205 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one CAS No. 917957-66-5](/img/structure/B13955205.png)
1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one is an organic compound with the molecular formula C15H14O2. It is a derivative of acetophenone, featuring a benzyloxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl alcohol with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl ethanones.
Scientific Research Applications
1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-{2-[(Benzyloxy)methyl]phenyl}ethanol: Similar structure but with an alcohol group instead of a ketone.
1-{2-[(Benzyloxy)methyl]phenyl}propane: Similar structure but with a propane chain instead of an ethanone group.
Uniqueness: Its benzyloxy group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
917957-66-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-[2-(phenylmethoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C16H16O2/c1-13(17)16-10-6-5-9-15(16)12-18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
DFLHYYOPTQJMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



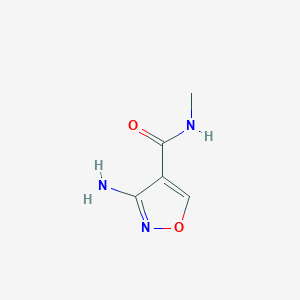
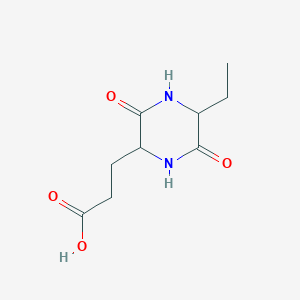
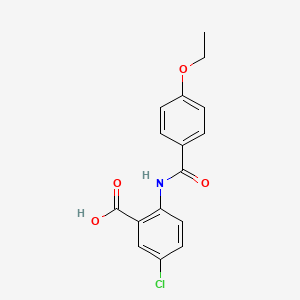
![4-Chloro-3-[[2-(2,4-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13955147.png)
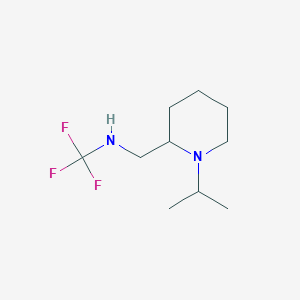
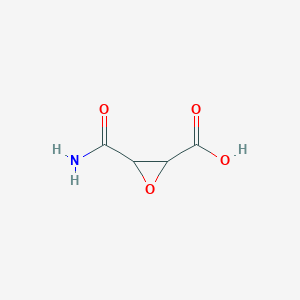
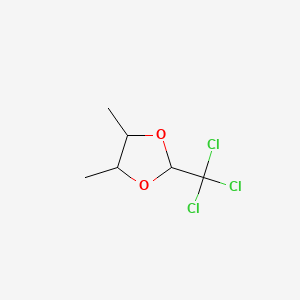


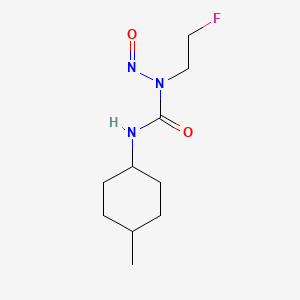

![2-Acetyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13955196.png)

